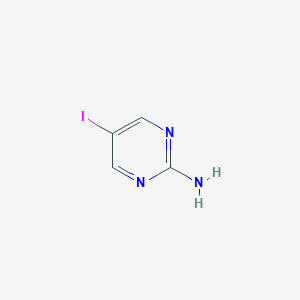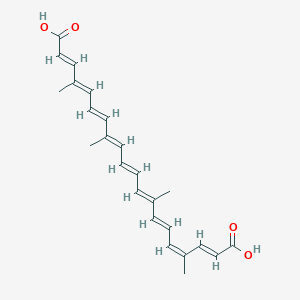
6-(Hydroxymethyl)picolinic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-(Hydroxymethyl)picolinic acid derivatives and related complexes has been extensively studied. For instance, a copper(II) complex with 6-hydroxypicolinic acid and 3-picoline was prepared by recrystallization, demonstrating the compound's ability to form stable metal complexes (Kukovec, Kakša, & Popović, 2012). Another study focused on the synthesis and characterization of V(IV)O complexes of picolinate and pyrazine derivatives, further highlighting the versatility of picolinic acid derivatives in forming various metal complexes (Koleša-Dobravc et al., 2014).
Molecular Structure Analysis
Research into the molecular structure of complexes involving 6-hydroxypicolinic acid reveals detailed coordination environments and interactions. The copper(II) complex study reveals a tetragonally compressed octahedral coordination environment, achieved by bidentate 6-hydroxypicolinate ligands and 3-picoline molecules (Kukovec, Kakša, & Popović, 2012). These structural insights are crucial for understanding the compound's reactivity and potential applications in catalysis or materials science.
Chemical Reactions and Properties
This compound derivatives participate in various chemical reactions, illustrating their reactivity and functional versatility. The synthesis of bispidine ligands from picolinic acid-based compounds showcases the compound's utility in creating complex ligand systems with specific coordination geometries, suitable for metal complexation (Comba et al., 2016).
Physical Properties Analysis
While specific studies on the physical properties of this compound were not identified in the provided research, the structural analyses of its complexes suggest that its physical properties are influenced by its ability to form stable, well-defined molecular structures. These properties are important for applications in materials science and coordination chemistry.
Chemical Properties Analysis
The chemical properties of 6-(Hyydroxymethyl)picolinic acid, such as its reactivity with various metals to form complexes, are well-documented. For example, the study on copper(II) complexes shows the compound's ability to engage in strong intermolecular hydrogen bonding and weak Van der Waals interactions, contributing to the formation of 3D architectures (Kukovec, Kakša, & Popović, 2012). These chemical properties are pivotal for the synthesis of metal-organic frameworks and other supramolecular structures.
Applications De Recherche Scientifique
Biodegradation and Environmental Applications :
- Rhodococcus sp. PA18 can aerobically utilize picolinic acid as a carbon and energy source, degrading it to form 6-hydroxypicolinic acid, which may have potential for bioremediation of environments polluted with picolinic acid (Zhang et al., 2019).
Molecular Mechanisms and Microbial Metabolism :
- A study on Alcaligenes faecalis JQ135 showed that 3,6-dihydroxypicolinic acid was an intermediate in picolinic acid catabolism. The study also characterized a novel decarboxylase, PicC, which catalyzes the decarboxylation of 3,6-dihydroxypicolinic acid into 2,5-dihydroxypyridine, providing insights into picolinic acid degradation and its underlying molecular mechanism (Qiu et al., 2018).
Neurological Effects :
- Picolinic acid was found to block the neurotoxic but not the neuroexcitant effects of quinolinic acid in the rat brain. This suggests a potential role in modulating neurological processes related to tryptophan metabolites (Beninger et al., 1994).
Chemical Synthesis and Applications :
- The synthesis and use of 6-phosphoryl picolinic acid derivatives as sensitizers for europium and terbium were explored, highlighting potential applications in material science and photophysical measurements (Andres & Chauvin, 2011).
Analytical Chemistry Applications :
- Picolinic acid esters have been used to enhance the mass spectrometric ionization efficiency and sensitivity in the detection of cannabinoids in alternative specimens like hair and oral fluid, suggesting applications in forensic and analytical chemistry (Thieme et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 6-(Hydroxymethyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The compound affects the biochemical pathways involving ZFPs. By inhibiting the function of ZFPs, it disrupts the processes they are involved in, such as viral replication and packaging, and normal cell homeostatic functions .
Result of Action
The result of the action of this compound is the inhibition of the function of ZFPs . This leads to the disruption of the processes that ZFPs are involved in, such as viral replication and packaging, and normal cell homeostatic functions .
Safety and Hazards
Propriétés
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-3,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQMSUWYOLDNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472746 | |
| Record name | 6-(Hydroxymethyl)picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197-10-0 | |
| Record name | 6-(Hydroxymethyl)picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Hydroxymethyl)picolinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)








